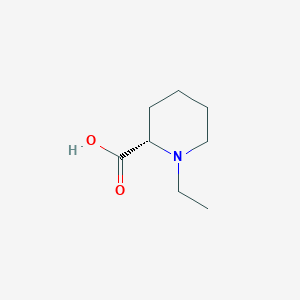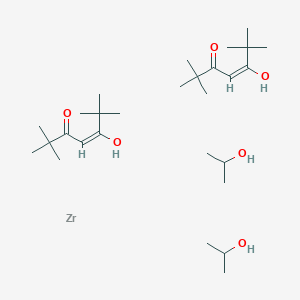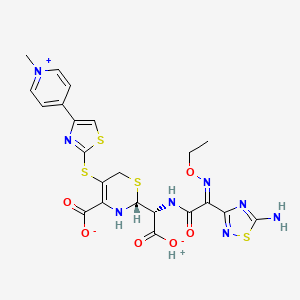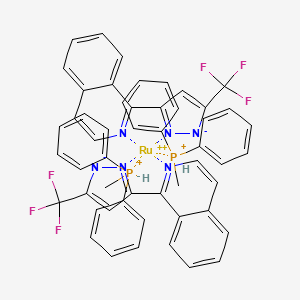![molecular formula C44H58F4S2Sn2 B1496444 [4,8-bis[4-(2-ethylhexyl)-3,5-difluorophenyl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B1496444.png)
[4,8-bis[4-(2-ethylhexyl)-3,5-difluorophenyl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,8-Bis(4-(2-ethylhexyl)-3,5-difluorophenyl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) is a complex organotin compound It is characterized by its unique structure, which includes benzo[1,2-b:4,5-b’]dithiophene and difluorophenyl groups
Vorbereitungsmethoden
The synthesis of (4,8-Bis(4-(2-ethylhexyl)-3,5-difluorophenyl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) typically involves multiple steps. One common method includes the following steps:
Formation of the benzo[1,2-b4,5-b’]dithiophene core: This is achieved through a series of reactions involving thiophene derivatives.
Introduction of the difluorophenyl groups: This step involves the use of halogenated phenyl compounds and appropriate coupling reactions.
Attachment of the trimethylstannane groups: This is typically done using organotin reagents under controlled conditions.
Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness .
Analyse Chemischer Reaktionen
(4,8-Bis(4-(2-ethylhexyl)-3,5-difluorophenyl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The trimethylstannane groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Organic Photovoltaics: It is used as a building block in the synthesis of polymers for organic solar cells due to its excellent electronic properties.
Photocatalysis: It has been studied for its potential in photocatalytic hydrogen evolution, which is important for renewable energy applications.
Material Science: Its unique structure makes it a valuable component in the development of new materials with specific electronic and optical properties
Wirkmechanismus
The mechanism by which (4,8-Bis(4-(2-ethylhexyl)-3,5-difluorophenyl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) exerts its effects is primarily through its electronic structure. The benzo[1,2-b:4,5-b’]dithiophene core provides a conjugated system that facilitates electron transport, while the difluorophenyl groups enhance its electron-withdrawing properties. This combination allows for efficient charge separation and transport, which is crucial in applications like organic photovoltaics .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
(4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene): This compound has similar electronic properties but lacks the difluorophenyl groups, making it less electron-withdrawing.
(4,8-Bis(4-chloro-5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane): This compound includes chloro groups instead of difluorophenyl groups, which affects its reactivity and electronic properties.
The uniqueness of (4,8-Bis(4-(2-ethylhexyl)-3,5-difluorophenyl)benzo[1,2-b:4,5-b’]dithiophene-2,6-diyl)bis(trimethylstannane) lies in its combination of electron-withdrawing difluorophenyl groups and the benzo[1,2-b:4,5-b’]dithiophene core, which together enhance its performance in electronic applications .
Eigenschaften
Molekularformel |
C44H58F4S2Sn2 |
|---|---|
Molekulargewicht |
964.5 g/mol |
IUPAC-Name |
[4,8-bis[4-(2-ethylhexyl)-3,5-difluorophenyl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane |
InChI |
InChI=1S/C38H40F4S2.6CH3.2Sn/c1-5-9-11-23(7-3)17-29-31(39)19-25(20-32(29)40)35-27-13-15-44-38(27)36(28-14-16-43-37(28)35)26-21-33(41)30(34(42)22-26)18-24(8-4)12-10-6-2;;;;;;;;/h13-14,19-24H,5-12,17-18H2,1-4H3;6*1H3;; |
InChI-Schlüssel |
CTCHWLBTPOXVNM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)CC1=C(C=C(C=C1F)C2=C3C=C(SC3=C(C4=C2SC(=C4)[Sn](C)(C)C)C5=CC(=C(C(=C5)F)CC(CC)CCCC)F)[Sn](C)(C)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,3aR,7aR)-Octahydro-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-4H-inden-4-one](/img/structure/B1496366.png)
![(2S)-2-[[(2S)-3-(4-methoxyphenyl)-2-[(2-naphthalen-1-ylacetyl)amino]propanoyl]-[1-(4-methoxyphenyl)-3-oxopropan-2-yl]amino]-3-methylbutanamide](/img/structure/B1496368.png)

![(1R,9S,10S)-17-(cyclobutylmethyl)-10-hydroxy-4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one](/img/structure/B1496378.png)

![(1S,9R,10S,17R)-4-methoxy-17-methyl-17-oxido-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;hydrochloride](/img/structure/B1496380.png)
![Thieno[3,4-b]-1,4-dioxin,2,3-dihydro-5,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)](/img/structure/B1496381.png)
![copper;7,16,25,34-tetratert-butyl-5-N,5-N,14-N,14-N,23-N,23-N,32-N,32-N-octamethyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene-5,14,23,32-tetramine](/img/structure/B1496383.png)

![hexasodium;(2,9,16,24,30-pentasulfonatooxy-19,27-diazaundecacyclo[23.19.0.03,23.04,20.05,18.08,17.010,15.026,42.028,41.029,38.031,36]tetratetraconta-1(25),2,4(20),5(18),6,8,10,12,14,16,21,23,26(42),28(41),29,31,33,35,37,39,43-henicosaen-37-yl) sulfate](/img/structure/B1496386.png)


![2,11,20,29,38,40-hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene;iron(2+);pyridine](/img/structure/B1496393.png)
